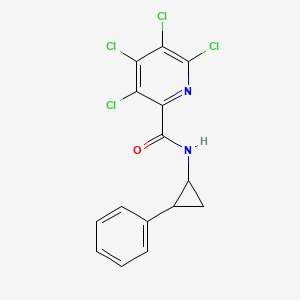
3,4,5,6-tetrachloro-N-(2-phenylcyclopropyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrachloro-N-(2-phenylcyclopropyl)pyridine-2-carboxamide is a complex organic compound characterized by its multiple chlorine atoms and a phenylcyclopropyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-(2-phenylcyclopropyl)pyridine-2-carboxamide typically involves multiple steps, starting with the chlorination of pyridine to introduce the tetrachloro substituents. Subsequent steps may include the introduction of the phenylcyclopropyl group and the carboxamide functionality. Reaction conditions often require the use of strong acids or bases, and the reactions may need to be conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : Reduction reactions can be used to remove chlorine atoms, potentially leading to the formation of less chlorinated analogs.
Substitution: : The chlorine atoms on the pyridine ring can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as ammonia or sodium azide.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Less chlorinated pyridine derivatives.
Substitution: : Aminopyridines or hydroxypyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3,4,5,6-tetrachloro-N-(2-phenylcyclopropyl)pyridine-2-carboxamide may be used to study the effects of chlorinated compounds on biological systems. It can serve as a probe to investigate the interactions between chlorinated molecules and biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 3,4,5,6-tetrachloro-N-(2-phenylcyclopropyl)pyridine-2-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrachlorophthalonitrile: : Similar in having multiple chlorine atoms but differs in the presence of a nitrile group instead of a carboxamide group.
3,4,5,6-Tetrachloro-1,2-benzoquinone: : Similar in the chlorination pattern but differs in the presence of a quinone structure.
Uniqueness
3,4,5,6-tetrachloro-N-(2-phenylcyclopropyl)pyridine-2-carboxamide is unique due to its combination of a chlorinated pyridine ring, a phenylcyclopropyl group, and a carboxamide functionality
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(2-phenylcyclopropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4N2O/c16-10-11(17)13(21-14(19)12(10)18)15(22)20-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUVUHBZPVEMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














